molecular formula C20H27O3P B13395165 [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene

Cat. No.: B13395165
M. Wt: 346.4 g/mol
InChI Key: UEUUZAHLJDYELG-UHFFFAOYSA-N
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Description

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene is an organic compound that features a complex structure with multiple functional groups. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene typically involves multiple steps, starting from simpler benzene derivatives. The process often includes:

    Methoxymethylation: Introduction of methoxymethoxy groups to the benzene ring.

    Alkylation: Addition of the 2,3-dimethylbutyl group.

    Phosphorylation: Incorporation of the phenylphosphoryl group.

Each of these steps requires specific reagents and conditions. For example, methoxymethylation can be achieved using methoxymethyl chloride in the presence of a base, while alkylation might involve the use of alkyl halides and a strong base. Phosphorylation often requires the use of phosphorus oxychloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using automated systems to ensure precision and efficiency. The process would be optimized to maximize yield and minimize waste, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The phosphoryl group can be reduced to a phosphine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (for halogenation) or nitrating agents (for nitration).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzoic acid, while reduction could produce a phosphine derivative.

Scientific Research Applications

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, while the phosphoryl group can act as a ligand for metal ions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methoxybenzene (Anisole): A simpler benzene derivative with a single methoxy group.

    Dimethylbutylbenzene: Lacks the methoxymethoxy and phosphoryl groups.

    Phenylphosphorylbenzene: Contains the phosphoryl group but lacks the methoxymethoxy and dimethylbutyl groups.

Uniqueness

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene is unique due to its combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C20H27O3P

Molecular Weight

346.4 g/mol

IUPAC Name

[[3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene

InChI

InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3

InChI Key

UEUUZAHLJDYELG-UHFFFAOYSA-N

Canonical SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC

Origin of Product

United States

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